N-[1-[5-(oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptyl]furan-3-carboxamide
Description
N-[1-[5-(oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptyl]furan-3-carboxamide is a compound of significant interest in the field of medicinal chemistry. This compound features multiple functional groups, including an oxadiazole ring, a cycloheptyl ring, and a furan ring, each contributing unique properties to the molecule. Its diverse chemical structure enables a wide range of biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-[5-(oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c22-15(13-5-9-23-11-13)20-18(7-3-1-2-4-8-18)17-19-16(25-21-17)14-6-10-24-12-14/h5,9,11,14H,1-4,6-8,10,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCSPAYFUWNSKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C2=NOC(=N2)C3CCOC3)NC(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxadiazole Formation: The synthesis generally begins with the construction of the 1,2,4-oxadiazole ring, typically through a cyclization reaction between a nitrile and an amidoxime under acidic or basic conditions.
Cycloheptyl Ring Introduction: The cycloheptyl moiety can be introduced via a coupling reaction, such as Suzuki-Miyaura or Stille coupling, using appropriate cycloheptylboronic acid or cycloheptyl tin reagents.
Furan-3-Carboxamide Formation: The final step involves the amidation reaction, where furan-3-carboxylic acid reacts with an amine derivative of the previously synthesized intermediate.
Industrial Production Methods:
In industrial settings, the production may involve:
Batch or Continuous Flow Synthesis: Ensuring high yield and purity through optimized reaction conditions.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation at the oxolan-3-yl group, forming various oxidized derivatives.
Reduction: Reduction reactions can be directed towards the furan ring or the cycloheptyl ring under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenation agents, nitrating mixtures.
Major Products Formed:
Oxidized Derivatives: Such as oxolan-3-one derivatives.
Reduced Products: Various reduced forms of the furan and cycloheptyl rings.
Substituted Compounds: Halogenated, nitrated, and other substituted furan derivatives.
Scientific Research Applications
N-[1-[5-(oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptyl]furan-3-carboxamide has various applications in scientific research:
Chemistry: Used as a building block for more complex molecules, facilitating the study of structure-activity relationships.
Biology: Investigated for its potential as a biochemical probe due to its unique interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating conditions like cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
Molecular Targets and Pathways:
The compound exerts its effects primarily through interaction with specific proteins and enzymes within biological systems:
Enzyme Inhibition: It can inhibit enzymes involved in crucial metabolic pathways, affecting cellular processes.
Receptor Binding: Binds to certain receptors, modulating their activity and influencing signal transduction pathways.
Comparison with Similar Compounds
N-[1-[5-(oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptyl]furan-3-carboxamide stands out compared to similar compounds:
Unique Structure: The presence of an oxadiazole ring linked to a cycloheptyl and furan ring is relatively unique, providing distinct chemical and biological properties.
Similar Compounds: Includes other oxadiazole derivatives, such as 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,4-oxadiazoles and 5-(4-methoxyphenyl)-1,2,4-oxadiazoles.
This compound, with its multifaceted properties and diverse applications, represents a significant area of interest for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
